1-Cyclohexylethanone

Beschreibung

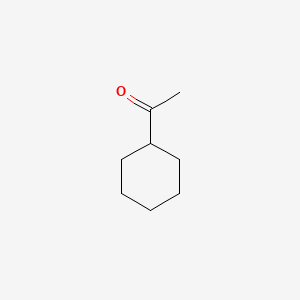

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-cyclohexylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-7(9)8-5-3-2-4-6-8/h8H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIFKADJTWUGDOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCCCC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40231674 | |

| Record name | Cyclohexyl methyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40231674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

823-76-7 | |

| Record name | Cyclohexyl methyl ketone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=823-76-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexyl methyl ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000823767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexyl methyl ketone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16249 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexyl methyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40231674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-cyclohexylethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.379 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOHEXYL METHYL KETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U53404H6B8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Spectroscopic Characterization and Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental techniques for the structural assignment of 1-Cyclohexylethanone. The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts and spin-spin coupling patterns. The ¹³C NMR spectrum, in turn, provides information on the different carbon environments within the molecule.

While specific experimental data for this compound can vary slightly based on the solvent and instrument frequency, typical chemical shifts can be predicted based on the known effects of adjacent functional groups. The protons on the cyclohexyl ring would appear as a series of multiplets in the upfield region of the ¹H NMR spectrum, while the methyl protons of the acetyl group would present as a singlet in a more downfield region. The methine proton on the cyclohexyl ring adjacent to the carbonyl group would be the most downfield of the aliphatic protons.

In the ¹³C NMR spectrum, the carbonyl carbon would exhibit a characteristic downfield chemical shift. The carbons of the cyclohexyl ring and the methyl group would appear at more upfield positions.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

| Carbonyl (C=O) | - | ~212 | - |

| CH₃ | ~2.1 | ~28 | Singlet |

| CH (cyclohexyl, adjacent to C=O) | ~2.5 | ~51 | Multiplet |

| CH₂ (cyclohexyl) | 1.1 - 1.9 | 26-29 | Multiplets |

Note: These are predicted values and may differ from experimental results.

For more complex derivatives of this compound, one-dimensional NMR spectra can become crowded and difficult to interpret. In such cases, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable. A COSY spectrum reveals correlations between protons that are coupled to each other, helping to trace out the spin systems within the molecule. An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the carbon skeleton and assigning quaternary carbons.

Furthermore, computational chemistry offers powerful tools for predicting NMR chemical shifts. By employing quantum mechanical calculations, it is possible to compute the theoretical chemical shifts for a proposed structure. Comparing these calculated shifts with experimental data can provide strong evidence for the correct structural assignment of complex derivatives.

Quantitative NMR (qNMR) is a powerful method for determining the purity or concentration of a substance without the need for a compound-specific reference standard. The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.

To determine the purity of a this compound sample, a known mass of an internal standard with a certified purity is added to a precisely weighed amount of the sample. The ¹H NMR spectrum of the mixture is then recorded under specific conditions that ensure accurate integration. By comparing the integral of a well-resolved signal from this compound to the integral of a known signal from the internal standard, the purity of the analyte can be calculated using the following equation:

Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

Where:

I = Integral value

N = Number of protons for the integrated signal

MW = Molecular weight

m = mass

P = Purity of the standard

This technique offers high precision and accuracy and is recognized as a primary ratio method by metrological institutes.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing information about the functional groups present.

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique for identifying the functional groups in a molecule. The IR spectrum of this compound is characterized by specific absorption bands that correspond to the vibrational modes of its constituent bonds.

The most prominent feature in the IR spectrum of this compound is a strong absorption band in the region of 1705-1725 cm⁻¹, which is characteristic of the C=O stretching vibration of a ketone. The presence of the cyclohexyl group gives rise to C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations at lower wavenumbers. The C-H stretching of the methyl group also appears in this region.

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch (Ketone) | 1715 | Strong |

| C-H Stretch (Aliphatic) | 2850-2960 | Medium to Strong |

| C-H Bend (CH₂) | ~1450 | Medium |

| C-H Bend (CH₃) | ~1360 | Medium |

The analysis of these characteristic bands confirms the presence of the ketone functional group and the aliphatic hydrocarbon structure of the cyclohexyl ring and methyl group.

In situ Attenuated Total Reflection (ATR)-FTIR spectroscopy is a powerful technique for monitoring the progress of chemical reactions in real-time. An ATR probe is immersed directly into the reaction mixture, allowing for the continuous collection of IR spectra without the need for sampling.

This technique can be applied to monitor reactions involving this compound, such as its reduction to 1-cyclohexylethanol (B74718) or its participation in condensation reactions. By tracking the disappearance of the characteristic C=O stretching band of this compound and the appearance of new bands corresponding to the product (e.g., the O-H stretching band of the alcohol product), valuable kinetic and mechanistic information can be obtained. This real-time data allows for precise control of reaction parameters and optimization of reaction conditions. For instance, in a reduction reaction, the rate of disappearance of the ketone's carbonyl peak would directly correlate with the reaction rate, enabling the determination of reaction kinetics and the influence of catalysts or reaction conditions.

Raman Spectroscopy in Chemical Analysis

Raman spectroscopy is a non-destructive spectroscopic technique that provides detailed information about molecular vibrations, offering a unique fingerprint for chemical identification. The technique is based on the inelastic scattering of monochromatic light, usually from a laser source. When light interacts with a molecule, most of the photons are elastically scattered (Rayleigh scattering), meaning they have the same energy as the incident photons. However, a small fraction of photons are scattered inelastically, resulting in a change in energy. This phenomenon is known as the Raman effect. libretexts.orgavantesusa.com

The energy difference between the incident and scattered photons corresponds to the energy of molecular vibrations.

Stokes Scattering: If the molecule gains energy from the photon and is promoted to a higher vibrational state, the scattered photon has lower energy (longer wavelength). libretexts.org

Anti-Stokes Scattering: If the molecule is already in an excited vibrational state and transfers energy to the photon, the scattered photon has higher energy (shorter wavelength). libretexts.org

A Raman spectrum plots the intensity of the scattered light versus the energy difference, expressed as the Raman shift in wavenumbers (cm⁻¹). Each peak in the spectrum corresponds to a specific vibrational mode within the molecule. avantesusa.com

For this compound, the Raman spectrum provides valuable structural information. Key vibrational modes can be assigned to specific functional groups. The most prominent peaks are expected to arise from the carbonyl group (C=O) and the vibrations of the cyclohexyl ring. By analogy with similar ketones like cyclohexanone (B45756), characteristic peaks can be predicted. nih.govchemicalbook.com The analysis of peak position, intensity, and width can yield information on molecular structure, conformation, and intermolecular interactions. paint.org

Table 1: Predicted Characteristic Raman Shifts for this compound This table is predictive and based on characteristic group frequencies and data from analogous compounds.

| Raman Shift (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| ~2850 - 2950 | C-H stretching (cyclohexyl ring) |

| ~1715 | C=O stretching (ketone) |

| ~1445 | CH₂ scissoring (cyclohexyl ring) |

| ~1250 - 1350 | CH₂ wagging (cyclohexyl ring) |

| ~800 - 1050 | C-C stretching (ring breathing modes) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique used to determine the mass-to-charge ratio (m/z) of ions. For a molecule like this compound, electron ionization (EI) is a common method. In EI-MS, the molecule is bombarded with high-energy electrons, which ejects an electron from the molecule to form a positively charged molecular ion (M⁺·). libretexts.orgchemguide.co.uk The molecular ion peak in the mass spectrum reveals the molecular weight of the compound, which for this compound (C₈H₁₄O) is 126.19 g/mol . nist.gov

The molecular ion is often energetically unstable and undergoes fragmentation into smaller, charged ions and neutral radicals. chemguide.co.uk The pattern of these fragments provides a structural fingerprint of the molecule. For ketones, a primary fragmentation pathway is alpha-cleavage, which is the breaking of the carbon-carbon bond adjacent to the carbonyl group. libretexts.orgmiamioh.edu

In this compound, two alpha-cleavage pathways are possible:

Loss of the methyl group (·CH₃) to form the cyclohexylcarbonyl cation ([C₆H₁₁CO]⁺) with an m/z of 111.

Loss of the cyclohexyl group (·C₆H₁₁) to form the acetyl cation ([CH₃CO]⁺) with an m/z of 43. This is often a very prominent peak for methyl ketones. libretexts.org

Cyclic ketones can also undergo more complex ring-opening fragmentations. miamioh.edu The resulting mass spectrum is a plot of relative ion abundance against the m/z ratio. The most abundant ion in the spectrum is assigned a relative intensity of 100% and is called the base peak.

Table 2: Major Mass Spectrometry Fragments for this compound (Data sourced from NIST WebBook) nist.gov

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 126 | [C₈H₁₄O]⁺· | Molecular Ion |

| 111 | [C₇H₁₁O]⁺ | Alpha-cleavage (Loss of ·CH₃) |

| 83 | [C₆H₁₁]⁺ | Cleavage of the acetyl group |

| 55 | [C₄H₇]⁺ | Ring fragmentation of the cyclohexyl group |

Chromatographic Separation Techniques

Gas chromatography is a powerful technique for separating and analyzing volatile compounds in a mixture. antpedia.com In GC, a gaseous mobile phase carries the sample mixture through a stationary phase located in a column. youtube.com Separation occurs because different compounds travel through the column at different rates, depending on their physical properties, such as boiling point and polarity, and their interaction with the stationary phase. youtube.com

For the analysis of this compound, a gas chromatograph equipped with a flame ionization detector (FID) is typically used. dnacih.com The FID is highly sensitive to hydrocarbons and provides a response that is proportional to the mass of the analyte. A capillary column, such as one with a cross-linked methyl silicone stationary phase, is suitable for separating this compound from reactants, solvents, and byproducts. kelid1.ir

GC is crucial for:

Purity Assessment: Determining the purity of a this compound sample by detecting and quantifying impurities. antpedia.com

Reaction Monitoring: Tracking the progress of a chemical reaction by analyzing the disappearance of reactants and the appearance of products over time.

Yield Calculation: Quantifying the amount of this compound produced in a reaction. By adding a known amount of an internal standard to the reaction mixture, the exact yield can be calculated by comparing the peak area of the product to that of the standard.

Table 3: Hypothetical GC Method Parameters for this compound Analysis

| Parameter | Value/Description |

|---|---|

| Instrument | Gas Chromatograph with Flame Ionization Detector (FID) |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methyl Siloxane |

| Carrier Gas | Helium or Nitrogen |

| Injection Port Temp. | 250 °C |

| Detector Temp. | 280 °C |

| Oven Program | Initial 70 °C, hold for 2 min, ramp at 10 °C/min to 200 °C, hold for 5 min |

High-Performance Liquid Chromatography (HPLC) is a separation technique that uses a liquid mobile phase to carry a sample through a column packed with a solid stationary phase. While standard HPLC is used for separating a wide range of compounds, a specialized form, chiral HPLC, is essential for the separation of enantiomers. phenomenex.com Enantiomers are non-superimposable mirror-image isomers that have identical physical properties in an achiral environment, making their separation challenging. researchgate.net

This compound itself is an achiral molecule and therefore does not have enantiomers. However, if it is used as a starting material in an asymmetric synthesis, for example, the asymmetric reduction of the ketone to form the chiral alcohol 1-cyclohexylethanol, determining the enantiomeric purity of the product is critical.

Chiral HPLC achieves the separation of enantiomers by using a chiral stationary phase (CSP). hplc.eu A CSP is a stationary phase that contains a single enantiomer of a chiral compound. The two enantiomers of the analyte interact differently with the CSP, forming transient diastereomeric complexes with different stabilities. This difference in interaction leads to different retention times on the column, allowing for their separation and quantification. nih.gov The enantiomeric purity, often expressed as enantiomeric excess (ee), can then be calculated from the relative areas of the two enantiomeric peaks in the chromatogram. nih.govrjptonline.org

Table 4: Typical System for Chiral HPLC Analysis of a this compound Derivative (e.g., 1-Cyclohexylethanol)

| Component | Description |

|---|---|

| Stationary Phase | Chiral Stationary Phase (CSP), e.g., polysaccharide-based (cellulose or amylose derivatives) |

| Mobile Phase | Normal Phase: Hexane/Isopropanol mixture |

| Reversed Phase: Acetonitrile/Water or Methanol/Water | |

| Detector | UV-Vis Detector (as the analyte must have a chromophore) |

| Column Temperature | Controlled, often ambient to 40 °C |

Surface-Sensitive Spectroscopic Methods in Heterogeneous Catalysis

Temperature-Programmed X-ray Photoelectron Spectroscopy (TP-XPS) is a powerful surface analysis technique used to study the chemical and electronic states of elements on the surface of a solid material, particularly in the context of heterogeneous catalysis. Standard XPS involves irradiating a surface with X-rays, causing the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, which allows for the determination of their binding energy. The binding energy is characteristic of the element and its chemical environment (oxidation state).

TP-XPS extends this capability by monitoring changes in the XPS spectra as the sample temperature is increased according to a controlled program. This provides dynamic information about surface processes, such as:

Adsorption: Identifying the chemical state of molecules like this compound when they adsorb onto a catalyst surface.

Thermal Decomposition: Observing the breaking of chemical bonds and the formation of surface intermediates as the temperature rises.

Desorption: Monitoring the removal of species from the surface.

Surface Reactions: Tracking changes in the oxidation state of the catalyst or the formation of new surface species during a reaction.

In a hypothetical study of the catalytic hydrogenation of this compound over a platinum (Pt) catalyst, TP-XPS could be employed to understand the reaction mechanism. After adsorbing this compound onto the Pt surface at low temperature, XPS spectra for the C 1s and O 1s regions would be collected. As the sample is heated, changes in the peak shapes and positions in these spectra would indicate how the molecule interacts with the surface, for example, through its carbonyl group. This could reveal the temperature at which the C=O bond is activated or at which decomposition or desorption occurs, providing crucial insights into the catalytic cycle. researchgate.net

Electrochemical Analytical Methods

Electrochemical analytical methods are a class of techniques that probe the properties of an analyte by measuring the potential (volts) and/or current (amperes) in an electrochemical cell containing the analyte. These methods are highly sensitive and can provide valuable information about the redox properties of a molecule, its reaction mechanisms, and its kinetics. For a compound like this compound, electrochemical techniques can be employed to study its oxidation and reduction behavior, which is primarily centered around the carbonyl functional group.

Cyclic Voltammetry and Chronoamperometry in Electrooxidation Studies

Cyclic voltammetry (CV) and chronoamperometry are powerful electrochemical techniques for investigating the mechanisms of redox reactions. researchgate.net In the context of this compound, these methods would be applied to study its electrooxidation. Generally, aliphatic ketones are known to be oxidized at relatively high positive potentials. researchgate.net The initial step in the electrooxidation of a ketone is typically the removal of an electron from the lone pair of the carbonyl oxygen. researchgate.net

Cyclic Voltammetry (CV)

Cyclic voltammetry involves scanning the potential of an electrode linearly with time and measuring the resulting current. mtxlabsglobal.com When studying the electrooxidation of a ketone, the potential is scanned towards more positive values. An oxidation peak will be observed at a potential where the compound begins to be oxidized. The peak potential provides information about the thermodynamics of the electron transfer process, while the peak current is related to the concentration and diffusion coefficient of the analyte.

For aliphatic ketones, the oxidation process is typically irreversible, with cyclic voltammetry peak potentials reported to be around 2.7 V versus a saturated calomel electrode (SCE) in solvents like acetonitrile. researchgate.net In the case of structurally similar compounds like acetophenone (B1666503) and its derivatives, oxidation peaks have been observed between 2.5 and 3 V on a glassy carbon electrode in acetonitrile. researchgate.netresearchgate.net Given its structure, this compound would be expected to exhibit an irreversible oxidation peak in a similar potential range under comparable experimental conditions. The irreversibility suggests that the initial radical cation formed undergoes rapid subsequent chemical reactions.

The table below presents a summary of research findings on the electrochemical oxidation of ketones structurally related to this compound, providing a comparative context for its expected behavior.

| Compound | Electrode Material | Solvent | Peak Oxidation Potential (V vs. ref) | Reference |

| Aliphatic Ketones (general) | - | Acetonitrile | ~2.7 vs. SCE | researchgate.net |

| Acetophenone Derivatives | Glassy Carbon | Acetonitrile | 2.5 - 3.0 vs. Ag/AgCl | researchgate.netresearchgate.net |

| Cyclohexanone | Nickel-PTFE composite | Aqueous solution | - | researchgate.net |

Chronoamperometry

Chronoamperometry involves stepping the potential of the working electrode to a value where oxidation occurs and monitoring the current as a function of time. This technique is often used to study the kinetics of the chemical reactions that follow the initial electron transfer. For an electrooxidation process, the current will initially be high and then decay over time as the concentration of the unoxidized species at the electrode surface is depleted. The shape of the current-time curve can provide insights into the reaction mechanism. In the study of substituted catechols, double-step chronoamperometry has been used to monitor the rate of disappearance of the initially formed quinone, which can be analogous to studying the fate of the initially oxidized form of this compound. marquette.edu

The electrooxidation of ketones can lead to various products, and the reaction pathway can be influenced by the solvent, electrolyte, and the presence of nucleophiles. For instance, in the presence of water, the electrooxidation of cyclic ketones can lead to the formation of lactones. researchgate.net The mechanism often involves the formation of a radical cation, which can then undergo further reactions such as deprotonation, rearrangement, or reaction with the solvent.

Computational Chemistry Studies

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a widely employed quantum mechanical modeling method used to investigate the electronic structure of materials and molecules. For 1-Cyclohexylethanone, DFT has been instrumental in exploring its reactivity, interactions with surfaces, and stereochemical outcomes in catalytic processes.

DFT calculations are extensively used to map out reaction pathways and determine the energy barriers associated with chemical transformations involving this compound or structurally similar compounds. These studies help identify rate-determining steps and understand the energetic landscape of reactions. For instance, DFT has been employed to study the mechanisms of asymmetric transfer hydrogenation (ATH) of ketones, a process relevant to the synthesis of chiral alcohols derived from ketones like this compound ebi.ac.uklanl.govdiva-portal.orgdntb.gov.ua. These investigations often involve calculating the energies of transition states and intermediates to elucidate the catalytic cycle. For example, in the Baeyer-Villiger (BV) reaction, DFT studies have examined the addition step of peroxyacetic acid to the ketone carbonyl, identifying activation barriers that range from 38 to 41 kcal/mol for similar ketones ebi.ac.uk. Furthermore, studies on Noyori-Ikariya catalysts for ketone hydrogenation reveal that transition states leading to different enantiomers can have energy differences of approximately 2–7 kcal/mol, influencing the observed stereoselectivity lanl.govdntb.gov.ua.

Understanding how molecules interact with catalytic surfaces is fundamental to heterogeneous catalysis. DFT is a powerful tool for modeling these interactions, predicting stable adsorption geometries, and calculating binding energies. Studies on the adsorption of various hydrocarbons, including those structurally related to this compound, on metal surfaces like Platinum (Pt) have been conducted acs.orgacs.orgacs.orgcuni.czresearchgate.netconicet.gov.ar. These calculations help determine the preferred binding sites and the nature of the interaction (e.g., physisorption vs. chemisorption), providing insights into surface reactivity and catalytic mechanisms. For example, DFT studies on benzene adsorption on Pt(111) indicate that the molecule prefers bridge sites with a strong interaction, influencing subsequent reactions like hydrogenation researchgate.net. While direct studies on this compound adsorption on specific catalytic surfaces are less detailed in the provided literature, the methodologies employed for similar ketones and hydrocarbons establish the framework for such investigations.

A significant application of DFT in organic chemistry is the prediction of stereoselectivity in asymmetric catalysis, guiding the rational design of more efficient catalysts. For reactions involving prochiral ketones like this compound, DFT calculations can predict the enantiomeric excess (ee) of the product by comparing the activation energies of transition states leading to different enantiomers ebi.ac.uklanl.govdiva-portal.orgdntb.gov.ua. Studies on ruthenium-catalyzed asymmetric transfer hydrogenation, for instance, utilize DFT to analyze the interactions between the catalyst and the substrate, identifying key stereodetermining steps and factors such as non-covalent interactions (e.g., CH–π interactions) that influence selectivity lanl.govdiva-portal.orgdntb.gov.ua. By correlating calculated energy differences with experimental enantioselectivity, researchers can refine catalyst structures to achieve higher selectivity and yield benchchem.comyoutube.comrsc.org.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics (MD) simulations offer a way to study the behavior of molecules over time, including conformational changes, diffusion, and interactions in various environments. While specific MD studies focused solely on this compound are limited, related studies on its alcohol precursor, 1-Cyclohexylethanol (B74718), provide insight into the methodologies used. For example, MD simulations have been employed to assess the structural stability of protein-ligand complexes involving 1-Cyclohexylethanol derivatives, analyzing parameters like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) over nanosecond timescales researchgate.netnih.govnih.govresearchgate.net. These simulations help understand molecular flexibility and interactions, which are crucial for predicting binding affinities and reaction outcomes. The conformational interconversion of this compound, such as chair flips, can also be theoretically investigated using computational methods, influencing its reactivity and interaction with chiral catalysts lanl.govdntb.gov.ua.

Theoretical Studies of Spectroscopic Properties

Theoretical calculations, often employing DFT, are used to predict and interpret the spectroscopic properties of molecules, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. These predictions serve as valuable complements to experimental data, aiding in structural elucidation and confirmation. For this compound, computed properties like TPSA, LogP, hydrogen bond acceptor/donor counts, and rotatable bonds have been reported, providing a theoretical profile of the molecule chemscene.comnih.gov. While specific vibrational frequencies or NMR chemical shifts for this compound are not detailed here, computational studies typically predict these values by calculating molecular geometries and vibrational modes. These theoretical spectra can then be compared with experimental IR and NMR data to validate structural assignments and understand molecular behavior in different environments nist.govresearchgate.netnih.gov.

Catalytic Transformations Involving 1 Cyclohexylethanone

Homogeneous Catalysis

Homogeneous catalysis offers a versatile platform for the transformation of 1-cyclohexylethanone, utilizing soluble catalysts that operate in the same phase as the substrate. This approach allows for high selectivity and activity under mild reaction conditions due to the well-defined nature of the catalytic active sites.

Manganese(I) Complexes in Hydrosilylation Reactions

Manganese-based catalysts have emerged as a sustainable and economic alternative to precious metal catalysts for various organic transformations, including the hydrosilylation of ketones. While specific studies on this compound are not extensively detailed, the reactivity of manganese(I) complexes with a range of aryl alkyl ketones provides a strong basis for understanding its potential transformations.

Manganese(I) pincer complexes, particularly those with chiral iminopyridine oxazoline (IPO) ligands, have been successfully employed in the asymmetric hydrosilylation of a variety of aryl alkyl ketones. ehu.es These reactions typically proceed at ambient temperature with low catalyst loadings, furnishing the corresponding secondary alcohols in high yields and enantioselectivities. ehu.es The general procedure involves the in situ activation of a manganese precursor with a reducing agent like NaBHEt₃, followed by the addition of a silane (e.g., PhSiH₃) and the ketone substrate. ehu.es The reaction is then quenched and worked up to yield the alcohol. Given the structural similarities, this compound is expected to undergo efficient hydrosilylation under these conditions to produce 1-cyclohexylethanol (B74718).

The steric and electronic properties of the ligands play a crucial role in the efficiency and selectivity of the catalysis. More sterically hindered manganese catalysts have been shown to provide higher enantioselectivities. ehu.es Manganese(III) complexes supported by salan ligands have also demonstrated good activity in the hydrosilylation of various aldehydes and ketones, further expanding the scope of manganese catalysts in this transformation. researchgate.net

Table 1: Representative Manganese-Catalyzed Hydrosilylation of Aryl Alkyl Ketones

| Entry | Ketone Substrate | Catalyst | Silane | Yield (%) | ee (%) |

| 1 | Acetophenone (B1666503) | (S)-IPO-Mn Complex | PhSiH₃ | 95 | 94 |

| 2 | 4-Methoxyacetophenone | (S)-IPO-Mn Complex | PhSiH₃ | 96 | 93 |

| 3 | 4-Chloroacetophenone | (S)-IPO-Mn Complex | PhSiH₃ | 94 | 95 |

| 4 | 2-Acetylnaphthalene | (S)-IPO-Mn Complex | PhSiH₃ | 92 | 96 |

Data extrapolated from studies on analogous aryl alkyl ketones. ehu.es

Chiral Cobalt Catalysts for Stereoselective Reductions

The asymmetric reduction of prochiral ketones to chiral secondary alcohols is a fundamental transformation in organic synthesis, providing access to valuable building blocks for pharmaceuticals and fine chemicals. While specific data on the stereoselective reduction of this compound using chiral cobalt catalysts is limited, extensive research on the reduction of its analogue, acetophenone, provides valuable insights.

Chiral cobalt complexes have been explored as catalysts for asymmetric reductions, often in the context of transfer hydrogenation or borane-mediated reductions. These catalytic systems typically employ chiral ligands to induce enantioselectivity. For instance, various plant tissues, which contain enzymes that can be considered biocatalysts, have been shown to reduce acetophenone and its derivatives with high enantioselectivity, producing both (R)- and (S)-alcohols with enantiomeric excesses (e.e.) up to 98%. nih.gov While not strictly homogeneous cobalt catalysts, this demonstrates the potential for achieving high stereocontrol in the reduction of such ketones.

Synthetic chiral catalysts, such as those based on spiroborate esters derived from nonracemic 1,2-amino alcohols, have also been effective in the asymmetric borane reduction of aromatic ketones, achieving excellent chemical yields and enantioselectivities up to 99% e.e. researchgate.net Although these are boron-based catalysts, the principles of using a chiral ligand to control the stereochemical outcome are transferable to cobalt-based systems. The development of well-defined chiral cobalt complexes for these transformations remains an active area of research.

Ruthenium and Rhodium Nanoparticle Catalysts in Hydrogenation Processes

Ruthenium (Ru) and rhodium (Rh) nanoparticles are highly effective catalysts for the hydrogenation of ketones, including aromatic ketones like acetophenone, which serves as a good model for this compound. These nanoparticles can be stabilized by various ligands or supported on different materials to enhance their activity, selectivity, and recyclability.

Ruthenium nanoparticles supported on chitin have been shown to promote the selective hydrogenation of aromatic compounds under aqueous conditions. mdpi.com In the context of ketone hydrogenation, Ru complexes are known to be highly active. For instance, bisphosphine-diamine Ru complexes have been used for the asymmetric hydrogenation of acetophenone, achieving high conversions and enantiomeric excesses. mdpi.com A kinetic model for this reaction revealed that the catalyst undergoes first-order deactivation, which is an important consideration for process design. mdpi.com

Rhodium nanoparticles have also been extensively studied for ketone hydrogenation. Supported rhodium nanoparticles can selectively reduce carbonyl groups. researchgate.net The hydrogenation of acetophenone using Rh nanoparticles can proceed through different pathways, leading to the formation of 1-phenylethanol, ethylbenzene, or cyclohexyl methyl ketone, depending on the reaction conditions and the nature of the catalyst.

Heterogeneous Catalysis

Heterogeneous catalysis provides a robust framework for the chemical transformations of this compound, where the catalyst exists in a different phase from the reactants. This setup simplifies catalyst separation and recycling, making it highly attractive for industrial applications.

Platinum-Group Metal Surfaces (e.g., Pt(111)) in Dehydrogenation and Electrooxidation

Platinum-group metal surfaces are highly active for a variety of catalytic reactions, including the dehydrogenation of alcohols and the electrooxidation of organic molecules. The (111) crystal face of platinum, Pt(111), is a well-defined surface that has been extensively studied as a model catalyst.

The reverse reaction of this compound hydrogenation is the dehydrogenation of 1-cyclohexylethanol. Studies on the acceptorless dehydrogenation of 1-phenylethanol to acetophenone over palladium on carbon (Pd/C) and palladium on titania (Pd/TiO2) demonstrate that this is a feasible transformation. cardiff.ac.ukuvic.ca High selectivity towards the ketone product can be achieved, although side reactions such as hydrogenolysis can occur, especially in a closed system where hydrogen pressure builds up. uvic.ca Similar reactivity is expected for the dehydrogenation of 1-cyclohexylethanol on platinum surfaces.

The electrooxidation of ketones on platinum surfaces is a more complex process. Studies on the electrooxidation of Pt(111) in acidic solutions show a complex series of potential- and time-dependent changes on the electrode surface, including the adsorption of oxygen species and place exchange of oxygen with platinum surface atoms. desy.denih.gov This can lead to the formation of an ultrathin platinum oxide layer. acs.org The presence of this oxide layer can influence the catalytic activity of the surface for the oxidation of organic molecules. While direct electrooxidation of this compound on Pt(111) is not well-documented, the behavior of the platinum surface under oxidizing conditions is a critical factor.

Solid Base Catalysts (e.g., Zirconium Oxide)

Zirconium oxide (ZrO₂) is a versatile metal oxide that can exhibit both acidic and basic properties, making it a valuable catalyst for a range of organic reactions. In its role as a solid base, zirconia can effectively catalyze reactions such as aldol condensations.

The aldol condensation of ketones is a classic carbon-carbon bond-forming reaction. Zirconia-based catalysts have been shown to be effective for the aldol condensation of methyl ethyl ketone to produce C₈ ketones. researchgate.net In this process, the basic sites on the zirconia surface facilitate the formation of an enolate from one ketone molecule, which then acts as a nucleophile to attack the carbonyl group of a second ketone molecule. This is followed by dehydration to form an α,β-unsaturated ketone. Isolated zirconium centers supported on silica have also been investigated for the aldol condensation of ketones, with studies suggesting that C-C bond formation is the rate-determining step. escholarship.orgou.edu

Given this reactivity, this compound would be expected to undergo self-condensation in the presence of a zirconium oxide catalyst. This reaction would proceed via the formation of an enolate at the methyl group, which would then attack the carbonyl of another this compound molecule. Subsequent dehydration would lead to the formation of a larger, α,β-unsaturated ketone. The efficiency of this process would depend on the specific properties of the zirconia catalyst, such as its surface area and the density and strength of its basic sites.

Table 2: Products from Zirconia-Catalyzed Aldol Condensation of Ketones

| Reactant | Catalyst | Main Product Type | Reference |

| Methyl Ethyl Ketone | Cu/ZrO₂ | C₈ Ketone | researchgate.net |

| Propanal | Ce₀.₅Zr₀.₅O₂ | Higher Aldehydes/Ketones | |

| Various Ketones | Isolated Zr on Silica | Dimeric Enones | escholarship.orgou.edu |

Biocatalysis and Enzyme-Mediated Reactions

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for the transformation of this compound. Enzymes such as ketone reductases and Baeyer-Villiger monooxygenases can catalyze stereoselective reductions and regioselective oxidations, respectively, under mild reaction conditions.

The asymmetric reduction of the prochiral ketone this compound to produce chiral 1-cyclohexylethanol is of significant interest for the synthesis of enantiomerically pure compounds. Ketone reductases (KREDs), which include a broad range of alcohol dehydrogenases (ADHs), are powerful biocatalysts for this purpose due to their high stereoselectivity.

An (R)-specific alcohol dehydrogenase from Lactobacillus kefir has been identified as a versatile enzyme with a broad substrate specificity for the stereoselective reduction of various aliphatic and aromatic ketones. uniprot.orgresearchgate.net This NADP-dependent enzyme has been shown to reduce prochiral ketones to their corresponding alcohols with excellent enantiomeric excess (>99% ee). researchgate.net Given its substrate scope, this enzyme is a strong candidate for the (R)-selective reduction of this compound. The enzyme exhibits optimal activity at 50°C and a pH of 7.0. researchgate.net For preparative applications, a system for the regeneration of the NADPH cofactor, such as using glucose dehydrogenase, is typically employed. researchgate.net A variant of the L. kefir ADH has demonstrated activity on a wide range of ketones, producing (R)-alcohols with high conversion (65–99.9%) and excellent stereoselectivity (up to >99% ee) at substrate concentrations up to 100 mM. nih.gov

Carbonyl reductases from yeasts such as Candida parapsilosis are also known for their ability to catalyze the stereospecific reduction of carbonyl compounds. digitellinc.com The S-specific carbonyl reductase (SRED) from Candida parapsilosis ATCC 7330 is one such enzyme that has been expressed and characterized. digitellinc.com Baker's yeast (Saccharomyces cerevisiae) is a widely used whole-cell biocatalyst for the asymmetric reduction of ketones, often providing access to chiral alcohols with high enantioselectivity. scilit.com

Table 2: Potential Ketone Reductases for the Stereoselective Reduction of this compound

| Enzyme Source | Specificity | Product Enantiomer | Reported Enantiomeric Excess (ee) |

| Lactobacillus kefir | (R)-specific ADH | (R)-1-cyclohexylethanol | >99% for various ketones researchgate.net |

| Candida parapsilosis | S-specific Carbonyl Reductase | (S)-1-cyclohexylethanol | High stereospecificity reported digitellinc.com |

| Baker's Yeast (Saccharomyces cerevisiae) | Various Reductases | (S) or (R) depending on the specific enzyme | High for many ketones scilit.com |

The Baeyer-Villiger oxidation is a powerful reaction that converts ketones into esters. In the case of unsymmetrical ketones like this compound, the regioselectivity of the oxygen insertion is a key consideration. The reaction is governed by the migratory aptitude of the groups attached to the carbonyl carbon, with the general order being tertiary alkyl > cyclohexyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.orgadichemistry.com For this compound, the cyclohexyl group has a higher migratory aptitude than the methyl group. Consequently, the Baeyer-Villiger oxidation of this compound is expected to yield cyclohexyl acetate as the major product. adichemistry.com

Baeyer-Villiger monooxygenases (BVMOs) are a class of flavin-dependent enzymes that catalyze this oxidation with high regioselectivity and often high enantioselectivity, using molecular oxygen as the oxidant. wikipedia.orgslideshare.net Cyclohexanone (B45756) monooxygenase (CHMO) is a well-characterized BVMO that has been isolated from various microorganisms, including Acinetobacter sp. and Arthrobacter sp. nih.govnih.gov These enzymes exhibit a broad substrate scope and can accept a range of cyclic and acyclic ketones.

The inherent regioselectivity of BVMOs, which typically follows the established migratory aptitude rules, can be altered through protein engineering. nih.gov By modifying the active site of the enzyme, it is possible to change how the substrate binds, thereby influencing which group migrates. For example, rational design has been used to completely switch the regioselectivity of a CHMO from Arthrobacter sp. for certain substrates. nih.gov Similarly, mutagenesis of a single "second sphere" residue in the CHMO from Acinetobacter sp. has been shown to control both its enantio- and regioselectivity, and in some cases, completely reverse it. qub.ac.uk This demonstrates the potential to produce either cyclohexyl acetate or methyl cyclohexanecarboxylate from this compound by using an appropriately engineered BVMO.

Table 3: Regioselective Baeyer-Villiger Oxidation of this compound

| Oxidant/Catalyst | Predicted Major Product | Basis for Regioselectivity | Potential for "Abnormal" Product |

| Peroxyacids (e.g., mCPBA) | Cyclohexyl acetate adichemistry.com | Migratory Aptitude: Cyclohexyl > Methyl organic-chemistry.orgadichemistry.com | Low |

| Wild-Type BVMOs (e.g., CHMO) | Cyclohexyl acetate | Enzyme active site favors binding for "normal" migration | Possible, but generally low |

| Engineered BVMOs | Methyl cyclohexanecarboxylate | Altered active site forces "abnormal" migration pathway nih.govqub.ac.uk | High (by design) |

Applications in Advanced Organic Synthesis and Materials Science

Building Block in Complex Molecule Synthesis

The reactivity of the ketone functional group in 1-Cyclohexylethanone makes it a valuable starting material for constructing more complex molecular architectures. It participates in a variety of organic reactions, enabling the synthesis of diverse derivatives with potential applications in medicinal chemistry and materials science.

Precursor for Pharmaceutically Relevant Intermediates

This compound is a potential precursor for the synthesis of various pharmaceutically relevant intermediates. One notable class of compounds that can be derived from it are 2-amino-5-substituted-1,3,4-thiadiazoles. These heterocyclic compounds are recognized as effective therapeutic agents google.com.

Synthesis of Thiosemicarbazide (B42300) Derivatives

The carbonyl group of this compound readily undergoes condensation reactions with thiosemicarbazide to form the corresponding this compound thiosemicarbazone nih.govnih.gov. This reaction is a standard method for the synthesis of thiosemicarbazones, which are themselves a class of compounds with a wide range of biological activities, including anticonvulsant properties nih.govnih.govresearchgate.net.

Furthermore, these thiosemicarbazone derivatives can serve as intermediates for the synthesis of other heterocyclic systems. For instance, oxidative cyclization of this compound thiosemicarbazone can lead to the formation of 2-amino-5-cyclohexyl-1,3,4-thiadiazole derivatives researchgate.netresearchgate.netgiqimo.com. This cyclization can be achieved using various oxidizing agents, providing a pathway to more complex molecules with potential therapeutic applications arjonline.orgresearchgate.netammanu.edu.jo.

The general synthesis of thiosemicarbazones from ketones is presented in the table below.

| Reactant 1 | Reactant 2 | Product | Conditions |

| This compound | Thiosemicarbazide | This compound thiosemicarbazone | Ethanolic solution, reflux |

Formation of Butyrolactone Derivatives via Biocatalysis

Biocatalysis offers a green and highly selective alternative for the transformation of this compound. Specifically, enzymes known as Baeyer-Villiger monooxygenases (BVMOs) are capable of catalyzing the oxidation of ketones to esters and lactones uni-greifswald.denih.govresearchgate.net. The most well-studied of these is cyclohexanone (B45756) monooxygenase (CHMO), which demonstrates activity on a range of cyclic ketones nih.govnih.gov.

In the context of this compound, a BVMO can catalyze an oxygen insertion reaction adjacent to the carbonyl group. This Baeyer-Villiger oxidation would convert the ketone into an ester, specifically cyclohexyl acetate rsc.orggoogle.comnih.govrsc.org. This biocatalytic transformation is of significant interest as it provides a sustainable route to valuable chemical intermediates under mild reaction conditions researchgate.netdtu.dk. The use of whole-cell biocatalysts containing CHMO can simplify the process by providing in-situ cofactor regeneration nih.gov.

| Substrate | Enzyme | Product | Reaction Type |

| This compound | Baeyer-Villiger Monooxygenase (e.g., CHMO) | Cyclohexyl acetate | Biocatalytic Oxidation |

Role in Liquid Organic Hydrogen Carrier (LOHC) Systems

This compound is a key intermediate in the dehydrogenation pathway of the 1-cyclohexylethanol (B74718)/acetophenone (B1666503) couple, a promising Liquid Organic Hydrogen Carrier (LOHC) system. LOHCs are organic compounds that can be reversibly hydrogenated and dehydrogenated, allowing for the safe and efficient storage and transport of hydrogen researchgate.net. The 1-cyclohexylethanol system is particularly interesting as it combines two classes of hydrogen carriers: a hydrogenated aromatic ring and an alcohol functionality arjonline.org.

Electrochemical Dehydrogenation for Hydrogen Storage

Studies using platinum single-crystal electrodes have shown that the electrooxidation of 1-cyclohexylethanol is highly structure-sensitive ammanu.edu.joconnectjournals.com. The process involves the stepwise removal of hydrogen, with the initial dehydrogenation of the alcohol group leading to the formation of this compound. This is followed by the dehydrogenation of the cyclohexyl ring to ultimately yield acetophenone and release the stored hydrogen arjonline.org. While the direct conversion to acetophenone is possible, the process can be affected by the formation of decomposition products that may poison the catalyst ammanu.edu.joconnectjournals.com.

Thermal Dehydrogenation Studies for Energy Applications

Thermal dehydrogenation is another method to release hydrogen from LOHC systems. Studies on platinum model catalysts have elucidated the stepwise mechanism of the thermal dehydrogenation of 1-cyclohexylethanol. The first step, occurring at around 210 K, is the dehydrogenation of the alcohol moiety to form this compound arjonline.org.

The second stage of dehydrogenation occurs at higher temperatures (above ~260 K) and involves the cyclohexyl group, ultimately leading to the formation of an acetophenone-like species arjonline.org. These fundamental studies on model surfaces provide valuable insights into the reaction mechanism and the role of this compound as a stable intermediate, which is crucial for designing efficient catalysts for practical hydrogen storage applications researchgate.netnih.gov.

| LOHC System Component | Dehydrogenation Step | Intermediate | Final Product |

| 1-Cyclohexylethanol | 1. Dehydrogenation of alcohol | This compound | Acetophenone |

| This compound | 2. Dehydrogenation of cyclohexyl ring | - | Acetophenone |

Intermediate in Specialty Chemical Production (e.g., for Polymers, Flavors, Fragrances)

This compound serves as a versatile chemical intermediate, primarily leveraging the reactivity of its ketone functional group and the stable cyclohexyl moiety. Its structure allows for a variety of chemical transformations, making it a valuable precursor in the synthesis of more complex molecules for specialized applications, particularly in the flavor and fragrance industries.

Applications in Flavors and Fragrances

The most significant role of this compound as an intermediate is in the production of flavor and fragrance compounds. It contributes to this sector both as a fragrance ingredient itself and as a precursor to other valuable aroma chemicals.

Direct Use and Scent Profile

As a fragrance ingredient, this compound possesses a distinctive scent profile. It is described as having a peculiar camphoraceous-sweet odor complemented by floral tones chemicalbook.com. This unique combination makes it suitable for inclusion in perfume compositions that are not exclusively floral, such as those with pine, wood, or herbaceous notes. In some contexts, its sweetness is also characterized as "musky" chemicalbook.com.

Intermediate for Aroma Chemical Synthesis

Beyond its direct use, this compound is a key starting material for synthesizing other aroma chemicals through various chemical reactions. The ketone group can be readily transformed into other functional groups, leading to new compounds with different, often more refined, olfactory properties.

Reduction to Alcohols: The reduction of the ketone in this compound yields 1-Cyclohexylethanol. This corresponding alcohol is a valuable aroma chemical in its own right and is recognized as both a fragrance ingredient and a flavouring agent. This transformation is a common strategy in the fragrance industry to expand the palette of available scents from a single precursor.

Esterification Precursor: The compound can be used to produce esters, such as acetoxycyclohexane, which often possess fruity and floral notes highly desired in perfumery chemicalbook.com. The synthesis pathway typically involves a Baeyer-Villiger oxidation of this compound to produce cyclohexyl acetate.

The following table summarizes the role of this compound in the flavor and fragrance industry.

| Application Area | Role of this compound | Resulting Product/Note |

| Fragrance Compositions | Direct Ingredient | Camphoraceous, sweet, floral, musky notes chemicalbook.com |

| Fragrance Synthesis | Intermediate (via Reduction) | 1-Cyclohexylethanol |

| Fragrance Synthesis | Intermediate (via Oxidation) | Acetoxycyclohexane (Cyclohexyl acetate) chemicalbook.com |

| Flavor Synthesis | Intermediate (via Reduction) | 1-Cyclohexylethanol (Flavouring Agent) |

Role in Polymer and Materials Science

While the cyclohexyl ketone structure is relevant in materials science, the direct application of this compound as a monomer or initiator in large-scale polymer production is not widely documented. Structurally related compounds, however, demonstrate the potential of this chemical class. For instance, Cyclohexanone , the un-acetylated parent compound, is a well-known monomer used in the synthesis of various resins, including cyclohexanone-aniline-formaldehyde and hydroquinone/cyclohexanone/formaldehyde resins vot.plresearchgate.netlew.ro.

Furthermore, derivatives of cyclohexyl ketones are used in specialized polymer applications. A notable example is 1-hydroxy-1-cyclohexyl phenyl ketone , which functions as a Type I photoinitiator, a molecule that generates free radicals upon exposure to UV light to initiate polymerization reactions in inks, coatings, and adhesives researchgate.net. This suggests that while this compound itself is not a common polymer precursor, its core structure is a key component of molecules designed for advanced material applications.

Environmental Chemistry and Fate of 1 Cyclohexylethanone

Degradation Pathways in Environmental Compartments

The degradation of organic compounds in the environment occurs through various biotic and abiotic processes, including microbial breakdown, chemical hydrolysis and oxidation, and photodegradation. Specific experimental data for 1-Cyclohexylethanone in these pathways are scarce.

Microbial Degradation Studies

Chemical Hydrolysis and Oxidation Processes

Chemical transformation through hydrolysis and oxidation are significant abiotic degradation routes. Hydrolysis involves the reaction of a compound with water, while oxidation involves reaction with oxidizing agents, often facilitated by environmental catalysts or reactive species.

Hydrolysis: Specific hydrolysis half-life data for this compound at environmentally relevant pH values (e.g., pH 6.5-7.4) is not available in the reviewed literature. For the related alcohol, (±)-1-cyclohexylethanol, hydrolysis half-life data is also reported as "No value" regulations.gov.

Oxidation: General oxidation processes are known to affect organic compounds in the environment rsc.org. While this compound is a ketone and can be formed through the oxidation of secondary alcohols like 1-cyclohexylethanol (B74718) lookchem.cnresearchgate.netulisboa.pt, specific studies on its oxidation rates or products under typical environmental conditions (e.g., presence of hydroxyl radicals, ozone, or metal catalysts) are lacking.

Photodegradation Mechanisms under Environmental Conditions

Photodegradation involves the breakdown of chemicals by light, particularly ultraviolet (UV) radiation. This process is significant in surface waters and the atmosphere. Studies on photodegradation mechanisms often involve understanding a compound's absorption spectrum and its reaction with photochemically produced reactive intermediates like hydroxyl radicals (˙OH) or singlet oxygen (¹O₂) rsc.orgpsu.edu. However, specific research on the photodegradation of this compound under environmental conditions, including its absorption characteristics and quantum yield, has not been identified in the literature.

Environmental Transport and Distribution Models

The environmental transport and distribution of a chemical are governed by its physicochemical properties, which determine its partitioning between different environmental compartments (air, water, soil, sediment) and its mobility within these compartments.

Mobility and Retention in Soil and Water Systems

The mobility of a chemical in soil and its retention are largely influenced by its water solubility, octanol-water partition coefficient (Log Kow), and soil adsorption coefficient (Koc).

Water Solubility: this compound has an estimated water solubility of approximately 1741 mg/L at 25 °C thegoodscentscompany.com, suggesting moderate to low solubility.

Log Kow: The estimated octanol-water partition coefficient (Log Kow) for this compound is around 1.93 to 2.00 thegoodscentscompany.comchemicalbook.comchemeo.com. This value indicates moderate hydrophobicity.

Koc: Specific experimental Koc values for this compound are not available. However, based on its moderate Log Kow, it might be expected to exhibit moderate adsorption to soil organic matter, implying moderate mobility in soil and water systems. For comparison, cyclohexanone (B45756), a structurally related compound, has estimated Koc values of 15-17, suggesting high mobility in soil nih.gov. The difference in functional groups (ketone vs. alcohol) and molecular structure can lead to variations in adsorption behavior.

Volatilization from Environmental Matrices

Volatilization is the process by which a chemical moves from a surface or matrix into the atmosphere. This is influenced by the compound's vapor pressure and its Henry's Law constant.

Vapor Pressure: this compound has an estimated vapor pressure of approximately 0.849 mmHg at 25 °C thegoodscentscompany.comlookchem.cn. This indicates it is somewhat volatile. For context, cyclohexanone has a vapor pressure of 4.33 mmHg at 25 °C nih.gov.

Henry's Law Constant: Specific Henry's Law constant data for this compound is not readily found. For cyclohexanone, the Henry's Law constant is reported as 9.00 x 10⁻⁶ atm-m³/mol, suggesting low volatilization from water nih.gov. Without specific data for this compound, its volatilization potential from water remains uncertain but might be inferred from its vapor pressure and structure.

Physicochemical Properties Relevant to Environmental Fate

The following table summarizes key physicochemical properties of this compound that inform its potential environmental behavior:

| Property | Value | Unit | Source(s) | Notes |

| CAS Number | 823-76-7 | - | thegoodscentscompany.comchemicalbook.comchemeo.comthegoodscentscompany.comnih.govstenutz.eu | |

| Molecular Formula | C₈H₁₄O | - | thegoodscentscompany.comchemicalbook.comchemeo.comthegoodscentscompany.comnih.govstenutz.eu | |

| Molecular Weight | 126.20 | g/mol | thegoodscentscompany.comchemicalbook.comchemeo.comthegoodscentscompany.comnih.govstenutz.eu | |

| Appearance | Colorless liquid | - | chemicalbook.comfemaflavor.org | |

| Odor | Peculiar camphoraceous-sweet odor | - | chemicalbook.com | |

| Water Solubility | 1741 (est.) | mg/L at 25 °C | thegoodscentscompany.com | Moderate to low solubility |

| Log Kow (Octanol-Water Part.) | 1.930 (est.) | - | thegoodscentscompany.comchemicalbook.com | Moderate hydrophobicity |

| Vapor Pressure | 0.849 (est.) | mmHg at 25 °C | thegoodscentscompany.comlookchem.cn | Indicates some volatility |

| Flash Point | 61.40 (est.) | °C (TCC) | thegoodscentscompany.com | Combustible liquid |

| Melting Point | -34 | °C | chemicalbook.com | |

| Boiling Point | 181-183 | °C | chemicalbook.com | |

| Koc (Soil Adsorption Coeff.) | Not available | - | - | Estimated moderate mobility based on Log Kow |

| Henry's Law Constant | Not available | atm·m³/mol | - | Low volatilization from water inferred for similar compounds |

| Biodegradation | Not specifically studied | - | - | Related compounds show biodegradability |

| Hydrolysis Half-life | Not available | Hours/Days | - | Related alcohol shows no value |

| Photodegradation Rate Constant | Not available | s⁻¹ | - | Not specifically studied |

The available scientific literature provides limited specific data on the environmental fate of this compound. While its physicochemical properties, such as a moderate Log Kow and vapor pressure, suggest potential for moderate hydrophobicity and some volatility, detailed experimental data on its biodegradation rates, hydrolysis, photodegradation, soil mobility (Koc), and volatilization from environmental matrices are largely absent. Further research is needed to comprehensively assess the environmental behavior and fate of this compound.

Compound Name List:

| Common Name | IUPAC Name | CAS Number |

| This compound | This compound | 823-76-7 |

| Cyclohexyl methyl ketone | Ethanone, 1-cyclohexyl- | 823-76-7 |

| Acetylcyclohexane | Ethanone, 1-cyclohexyl- | 823-76-7 |

| Cyclohexane, acetyl- | Ethanone, 1-cyclohexyl- | 823-76-7 |

| Cyclohexylethanone | Ethanone, 1-cyclohexyl- | 823-76-7 |

Formation and Fate of Environmental Transformation Products

The environmental fate of this compound is influenced by various abiotic and biotic processes, including photodegradation, oxidation, hydrolysis, and biodegradation. Given its chemical structure—a ketone with an attached cyclohexyl ring—it is expected to undergo degradation pathways common to similar organic molecules.

Potential Degradation Pathways and Products: While direct studies on this compound's environmental transformation products are limited, insights can be drawn from the degradation of related compounds. For instance, photocatalytic oxidation of cyclohexyl alcohols (such as 1-cyclohexylethanol) has been shown to yield aldehydes, ketones, and acids researchgate.net. This suggests that this compound, being a ketone, could potentially undergo:

Oxidation: In the presence of oxidizing agents (e.g., hydroxyl radicals in the atmosphere or water), the molecule could be oxidized. This might involve cleavage of the carbon-carbon bonds adjacent to the carbonyl group, potentially leading to the formation of smaller carbonyl compounds, carboxylic acids, or ring-opened products.

Photodegradation: Exposure to UV radiation, particularly in aquatic or atmospheric environments, could initiate photochemical reactions. Ketones can undergo Norrish type I or type II reactions, leading to fragmentation or rearrangement products.

Biodegradation: Microbial communities in soil and water are capable of degrading a wide range of organic compounds. While specific microbial pathways for this compound are not detailed, microorganisms often utilize oxidation or reduction steps to break down such molecules, potentially forming simpler organic acids or ultimately carbon dioxide and water under aerobic conditions.

The persistence of this compound in the environment would depend on factors such as temperature, pH, microbial activity, and the presence of catalysts or other reactive species. Compounds with cyclic structures and carbonyl groups can exhibit moderate persistence, but are generally susceptible to breakdown over time.

Advanced Analytical Detection in Environmental Samples

The accurate and sensitive detection of organic contaminants in complex environmental matrices like water and soil is crucial for monitoring and risk assessment. Advanced analytical techniques, primarily chromatography coupled with mass spectrometry, are indispensable for this purpose.

Key Analytical Techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are widely recognized as powerful tools for the identification and quantification of organic compounds in environmental samples due to their high sensitivity, specificity, and ability to analyze complex mixtures uni-halle.demdpi.comflashcards.worldepa.govbrjac.com.brmdpi.com.

GC-MS: This technique is particularly suitable for volatile and semi-volatile organic compounds. It involves separating compounds based on their boiling points and polarity using a gas chromatograph, followed by ionization and mass analysis in a mass spectrometer to identify them based on their mass-to-charge ratio and fragmentation patterns flashcards.worldbrjac.com.brmdpi.com. For this compound, which has a moderate boiling point, GC-MS would likely be a suitable method.

LC-MS/MS: This technique is preferred for non-volatile or thermally labile compounds. It separates compounds in a liquid phase before mass spectrometric detection. LC-MS/MS offers enhanced specificity and sensitivity through the use of tandem mass spectrometry, allowing for the detection of target compounds at very low concentrations (trace levels) uni-halle.demdpi.comwiley.comchromatographyonline.com. This method could also be applied to this compound, especially if derivatization is employed to improve its chromatographic behavior or ionization efficiency.

Sample Preparation: Effective sample preparation is paramount for successful environmental analysis. Techniques such as Solid-Phase Extraction (SPE), QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe), and headspace sampling are commonly employed to extract, concentrate, and clean up target analytes from environmental matrices before instrumental analysis wiley.comchromatographyonline.commdpi.comsigmaaldrich.comeurofins.commilestonesrl.commdpi.comchromatographyonline.com.

While specific analytical methods optimized for this compound in environmental samples are not detailed in the reviewed literature, the established protocols for similar organic compounds using GC-MS or LC-MS/MS, coupled with appropriate sample preparation, would likely be effective for its detection and quantification.

Table 1: Common Analytical Techniques for Environmental Monitoring of Organic Compounds

| Technique | Principle/Application | Environmental Matrices | Key Strengths |

| GC-MS | Separation of volatile/semi-volatile compounds by GC, followed by mass identification. | Water, Soil, Air, Biota | High sensitivity, specificity, identification of complex mixtures, well-established for many organic pollutants. |

| LC-MS/MS | Separation of non-volatile/thermally unstable compounds by LC, followed by highly specific tandem mass detection. | Water, Soil, Biota | High sensitivity, specificity, ideal for polar and labile compounds, detection of trace contaminants. |

| TD-GC-MS | Thermal desorption concentrates analytes before GC-MS analysis, suitable for trace analysis of VOCs and SVOCs. | Air, Water, Soil | Enhanced sensitivity for trace analytes, reduced solvent use, field deployable. |

| SPE | Solid-phase extraction for concentrating and purifying analytes from complex matrices. | Water, Soil, Biological samples | Sample cleanup, analyte pre-concentration, matrix simplification, compatibility with various chromatographic techniques. |

| QuEChERS | Rapid extraction and cleanup method for a wide range of analytes in various matrices. | Soil, Food, Water | Efficiency, speed, cost-effectiveness, good recoveries for diverse analytes. |

Q & A

Basic Research Questions

Q. How can the synthesis of 1-cyclohexylethanone derivatives be optimized for improved yields in multi-step reactions?

- Methodological Answer : Optimize reaction parameters such as temperature, solvent choice, and catalyst loading. For example, in the preparation of ethyl 5-cyclohexylisoxazole-3-carboxylate, yields of 30% were achieved over two steps from this compound . Adjusting stoichiometry (e.g., dropwise addition of reagents) and purification techniques (e.g., column chromatography) can enhance efficiency. Monitoring intermediates via thin-layer chromatography (TLC) ensures reaction progression.

Q. What spectroscopic methods are effective for characterizing this compound, and how are key structural features identified in NMR spectra?

- Methodological Answer : Use H NMR (300 MHz, CDCl) to identify signals corresponding to the cyclohexyl group (δ 2.91–2.78 ppm, multiplet for the methine proton) and ketone-related protons (δ 1.49–1.25 ppm, m, for cyclohexyl CH) . Compare with computational predictions of chemical shifts for axial vs. equatorial conformers . IR spectroscopy confirms the carbonyl stretch (~1700 cm) .

Q. What purification techniques are recommended for this compound based on its physical properties?

- Methodological Answer : Utilize fractional distillation (boiling point: 180.5°C) or recrystallization from ethanol, leveraging its solubility profile (soluble in ethanol, insoluble in water) . For trace impurities, silica gel chromatography with hexane/ethyl acetate gradients is effective.

Advanced Research Questions

Q. How does the conformational dynamics of this compound influence its reactivity in asymmetric transfer hydrogenation (ATH)?

- Methodological Answer : Chair-flip interconversion between axial and equatorial conformers affects transition-state stability. Computational studies (e.g., M06-2X-D3) show the equatorial C(O)CH conformer is more stable by 0.58 kcal·mol, favoring transition states leading to R-1-cyclohexylethanol by 2–7 kcal·mol . Use density functional theory (DFT) to model conformer-specific activation barriers and predict enantiomeric excess (ee) via calculations .

Q. What methodological approaches are used to analyze enantioselectivity and product distribution in catalytic hydrogenation of this compound?

- Methodological Answer : Employ H NMR with internal standards (e.g., 1,3-dinitrobenzene) or gas chromatography (GC) with chiral columns to quantify 1-cyclohexylethanol and byproducts . Calculate selectivity using:

Optimize variables like catalyst loading (e.g., 0.1 mol% Ru), solvent (propan-2-ol), and H pressure (70 psi) .

Q. How can computational chemistry predict the stereochemical outcomes of reactions involving this compound?

- Methodological Answer : Apply transition-state modeling (e.g., Noyori-Ikariya mechanism) to compare free-energy differences () between competing pathways . Validate computational results against experimental ee values using the equation:

where kcal·mol at 298 K .

Q. What factors determine the choice of chiral catalysts for achieving high enantiomeric excess in this compound hydrogenation?

- Methodological Answer : Evaluate precatalysts like (R,R)-I and (R,R)-II under identical conditions (propan-2-ol, 50°C). Catalyst performance correlates with ligand steric effects and electronic tuning. For example, bulky ligands enhance enantioselectivity by stabilizing specific transition states . Screen chiral modifiers (e.g., NOBIN) to optimize Ir/CeO activity and selectivity .

Q. In multi-step syntheses, how are intermediates derived from this compound characterized and validated?

- Methodological Answer : Use spectroscopic cross-validation (NMR, IR, mass spectrometry) and X-ray crystallography for unambiguous structural confirmation. For example, intermediate 3-cyclohexyl-1H-pyrazole-5-carboxylic acid was synthesized via oxalate condensation and hydrazine cyclization, with purity confirmed by H NMR . Compare retention times in HPLC with authentic standards to detect impurities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.